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Compound of Interest

Compound Name: LG50643

Cat. No.: B1675217

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of LG50643, a key
intermediate in the preparation of the dual PI3K-d/y inhibitor, Duvelisib. The following protocols
are based on established chemical literature and offer a plausible synthetic pathway.

Synthetic Pathway Overview

The synthesis of LG50643, chemically known as 6-fluoro-7-(methylamino)-3,4-
dihydroquinazolin-4-one, can be envisioned through a multi-step process commencing with the
nitration of a fluorinated quinazolinone precursor, followed by nucleophilic aromatic substitution
to introduce the methylamino group, and a final reduction of the nitro group.
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7-Fluoroquinazolin-4(3H)-one
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Caption: Synthetic scheme for LG50643.

Experimental Protocols
Step 1: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-
one
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This initial step involves the nitration of 7-fluoroquinazolin-4(3H)-one to introduce a nitro group
at the 6-position, a critical precursor for subsequent functionalization.

Methodology:

¢ In a round-bottom flask, add 7-fluoroquinazolin-4(3H)-one (1 equivalent) to a mixture of
concentrated sulfuric acid and fuming nitric acid.[1]

e Heat the reaction mixture to 373 K for 1 hour.[1]

» After the reaction is complete, carefully pour the mixture onto ice water to precipitate the
crude product.[1]

« Filter the precipitate, wash with water, and dry to obtain 7-fluoro-6-nitroquinazolin-4(3H)-one.

e The crude product can be further purified by recrystallization from acetic acid.[1]

Reagent/Solvent Molar Ratio/Volume
7-Fluoroquinazolin-4(3H)-one 1.0eq

Concentrated H2SO4 Sufficient volume
Fuming HNO3 Sufficient volume

Step 2: Synthesis of 7-(Methylamino)-6-nitroquinazolin-
4(3H)-one

This step introduces the methylamino group at the 7-position via a nucleophilic aromatic
substitution reaction, displacing the fluorine atom.

Methodology:

 Dissolve 7-fluoro-6-nitroquinazolin-4(3H)-one (1 equivalent) in a suitable solvent such as
ethanol in a reaction vessel.

e Add an excess of methylamine solution (e.g., 40% in water) to the reaction mixture.
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« Stir the reaction at room temperature or with gentle heating until the starting material is
consumed (monitor by TLC).

» Upon completion, cool the reaction mixture and filter the precipitated solid.

e Wash the solid with water and a suitable organic solvent (e.g., diethyl ether) and dry to yield
7-(methylamino)-6-nitroquinazolin-4(3H)-one.

Reagent/Solvent Molar Ratio/Volume
7-Fluoro-6-nitroquinazolin-4(3H)-one 1.0eq

Methylamine solution Excess

Ethanol Sufficient volume

Step 3: Synthesis of 6-Amino-7-
(methylamino)quinazolin-4(3H)-one (LG50643)

The final step involves the reduction of the nitro group to an amine, yielding the target
intermediate, LG50643.

Methodology:

e To a round-bottom flask, add 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one (1
equivalent), ammonium chloride (5 equivalents), and a mixture of ethanol and water (e.g.,
4:1 viv).[2]

e Heat the mixture to 80 °C.[2]
e Add iron powder (5 equivalents) portion-wise while stirring vigorously.[2]

e Maintain the reaction at 80 °C and monitor the progress by TLC until the reduction is
complete (typically 2 hours).[2]

o After completion, filter the hot reaction mixture through a pad of celite to remove the iron
catalyst.
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e Wash the celite pad with hot ethanol.
o Concentrate the filtrate under reduced pressure to obtain the crude product.

e The crude 6-amino-7-(methylamino)quinazolin-4(3H)-one can be purified by recrystallization
or column chromatography.

Note: While the cited procedure uses a different substrate, the reduction conditions using iron
and ammonium chloride are generally applicable for the reduction of nitroarenes to anilines in
the presence of other functional groups.[2]

Reagent/Solvent Molar Ratio/Volume
7-(Methylamino)-6-nitroquinazolin-4(3H)-one 1.0eq

Ammonium Chloride (NH4CI) 5.0 eq

Iron Powder (Fe) 5.0 eq

Ethanol/Water (4:1) Sufficient volume

Alternative Pathway Consideration

An alternative approach to the synthesis of LG50643 could involve starting with a precursor
that already contains the methylamino group. For instance, the synthesis of 4-amino-2-fluoro-
N-methylbenzamide has been reported, which could potentially be cyclized to form the
quinazolinone ring.[3][4][5] This would involve a different sequence of reactions, potentially
offering advantages in terms of yield and selectivity.
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Caption: Alternative synthetic route to LG50643.
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This alternative highlights the importance of strategic planning in multi-step synthesis, where
the order of functional group introduction can significantly impact the overall efficiency of the
process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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